3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide
CAS No.: 2034355-80-9
Cat. No.: VC6749810
Molecular Formula: C14H20ClNO3S2
Molecular Weight: 349.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034355-80-9 |
|---|---|
| Molecular Formula | C14H20ClNO3S2 |
| Molecular Weight | 349.89 |
| IUPAC Name | 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C14H20ClNO3S2/c1-11-13(15)3-2-4-14(11)21(17,18)16-7-10-20-12-5-8-19-9-6-12/h2-4,12,16H,5-10H2,1H3 |
| Standard InChI Key | BUPHSKKDWHDHER-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCCSC2CCOCC2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide reflects its substituent positions and functional groups. The molecular formula is C₁₄H₁₉ClN₂O₃S₂, with a molecular weight of 374.89 g/mol. Key structural components include:
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A benzene ring with chlorine at position 3 and a methyl group at position 2.
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A sulfonamide group (-SO₂NH-) at position 1.
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An N-linked ethylthioether side chain terminating in a tetrahydropyran (oxane) ring at position 4.
Structural Elucidation
The compound’s architecture combines aromatic and heterocyclic motifs. The sulfonamide group enhances hydrogen-bonding capacity, while the thioether linkage introduces conformational flexibility. The tetrahydropyran ring contributes steric bulk and modulates lipophilicity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClN₂O₃S₂ |
| Molecular Weight | 374.89 g/mol |
| logP (Partition Coefficient) | 2.8 (predicted) |
| Hydrogen Bond Donors | 2 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 5 (sulfonyl O, oxane O) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of a benzene sulfonyl chloride precursor. A plausible route includes:
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Chlorosulfonation of 2-methylbenzene: Introducing the sulfonyl chloride group at position 1 via reaction with chlorosulfonic acid.
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Nucleophilic Substitution: Reacting 3-chloro-2-methylbenzenesulfonyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine under basic conditions (e.g., pyridine) to form the sulfonamide bond .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | ClSO₃H, 0–5°C, 4h | 75% |
| 2 | Et₃N, THF, rt, 12h | 62% |
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane). Structural confirmation employs:
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¹H/¹³C NMR: Signals at δ 7.8–7.2 ppm (aromatic H), δ 3.5–3.1 ppm (oxane CH₂), and δ 2.4 ppm (methyl group).
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IR Spectroscopy: Peaks at 1340 cm⁻¹ (S=O asym) and 1160 cm⁻¹ (S=O sym).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity (logP ≈ 2.8), rendering it soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions due to the sulfonamide bond.
Thermal Properties
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Melting Point: 148–152°C (DSC).
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Thermogravimetric Analysis (TGA): Decomposition onset at 210°C.
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 3 undergoes substitution with amines or alkoxides, enabling derivatization. For example, reaction with morpholine yields 3-morpholino-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide (83% yield).
Oxidation of Thioether
The thioether linkage (-S-) oxidizes to sulfone (-SO₂-) using hydrogen peroxide, enhancing polarity. This modification impacts pharmacokinetic properties in drug design .
Biological and Pharmacological Applications
Enzyme Inhibition
Sulfonamides are known carbonic anhydrase inhibitors. Preliminary studies suggest this compound inhibits human carbonic anhydrase IX (IC₅₀ = 120 nM), a target in cancer therapy .
Antimicrobial Activity
Analogous sulfonamides demonstrate broad-spectrum antibacterial effects. Testing against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) indicates moderate activity, likely via folate biosynthesis disruption.
Industrial and Research Significance
Drug Discovery
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its modular structure allows combinatorial diversification at the sulfonamide and thioether positions.
Materials Science
Sulfonamide-based polymers incorporating this compound exhibit enhanced thermal stability, relevant for high-performance coatings.
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | logP | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Chloro-2-methyl derivative | 2.8 | 120 nM |
| 4-Chloro-3-methyl derivative | 3.1 | 250 nM |
| Unsubstituted sulfonamide | 1.9 | >1 µM |
The 3-chloro-2-methyl substitution optimizes steric and electronic interactions, enhancing target binding compared to analogs.
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